molecular formula C10H14N2O4S B1417897 4-[(Dimethylsulfamoyl)(methyl)amino]benzoic acid CAS No. 1207326-84-8

4-[(Dimethylsulfamoyl)(methyl)amino]benzoic acid

Cat. No.: B1417897
CAS No.: 1207326-84-8
M. Wt: 258.3 g/mol
InChI Key: LNNUOFHTPVKBAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Dimethylsulfamoyl)(methyl)amino]benzoic acid is a chemical building block of interest in pharmaceutical and organic synthesis research. This compound features a benzoic acid scaffold substituted with a N-methyl-N-(dimethylsulfamoyl)amino group. While specific biological data for this exact compound may be limited, its structure incorporates two pharmacophores well-established in medicinal chemistry: the sulfonamide and the benzoic acid . Sulfonamide-functionalized benzoic acid derivatives are a significant class of compounds in drug discovery, with documented research into their potential as inhibitors for enzymes like carbonic anhydrase and cytosolic phospholipase A2α (cPLA2α), which are relevant targets in conditions such as glaucoma and inflammatory diseases . Furthermore, related structures have been explored as specific agonists for lysophosphatidic acid (LPA) receptors, indicating potential for cytoprotection research . The presence of both hydrogen bond donor/acceptor groups and a hydrophobic domain within the molecule makes it a versatile intermediate for constructing more complex molecules, such as heterocyclic systems, for screening in various drug discovery programs . This product is intended for research purposes as a building block in organic synthesis and drug development. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[dimethylsulfamoyl(methyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-11(2)17(15,16)12(3)9-6-4-8(5-7-9)10(13)14/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNUOFHTPVKBAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Conditions for Catalytic Reduction in Related Syntheses

Catalyst Reaction Conditions Yield
Pd/C 10 kg/cm² H₂, 1500 rpm 93.5%
Pd/C 10 kg/cm² H₂, 45°C 62.9%

Chemical Reactions Analysis

Types of Reactions

4-[(Dimethylsulfamoyl)(methyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

General Reaction Scheme

  • Dissolve 4-aminobenzoic acid in dichloromethane.
  • Add triethylamine as a base.
  • Slowly introduce dimethylsulfamoyl chloride while maintaining low temperatures.
  • Stir for several hours to ensure complete reaction.
  • Purify the product.

Chemistry

4-[(Dimethylsulfamoyl)(methyl)amino]benzoic acid serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor and as a probe in biochemical assays. Its structural features allow it to interact with specific molecular targets, inhibiting enzyme activity and affecting biochemical pathways.

Medicine

The compound is explored for its therapeutic properties , particularly:

  • Anti-inflammatory Activity : It has shown potential in inhibiting prostaglandin E2 (PGE2), which is involved in inflammatory responses.
  • Antimicrobial Activity : Research indicates efficacy against various pathogens.
  • Anticancer Activity : Derivatives of para-aminobenzoic acid (PABA), from which this compound is derived, have demonstrated significant anticancer properties.

Biological Activities

The following table summarizes the biological activities of 4-[(Dimethylsulfamoyl)(methyl)amino]benzoic acid based on recent studies:

Activity TypeModel/Cell LineIC50 Value (µM)Reference
AnticancerMCF-73.0
A54928.3
Anti-inflammatoryHuman Blood123

Anticancer Efficacy

A study on various PABA derivatives revealed that modifications to the structure significantly increased anticancer efficacy against MCF-7 cells. The most potent derivative exhibited an IC50 value comparable to doxorubicin, indicating its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

Research investigating the anti-inflammatory properties of related compounds showed that they could inhibit TNFα reduction in human blood assays. This suggests that structural modifications can enhance anti-inflammatory activity.

Mechanism of Action

The mechanism of action of 4-[(Dimethylsulfamoyl)(methyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 4-[(Dimethylsulfamoyl)(methyl)amino]benzoic acid and related benzoic acid derivatives:

Compound Substituents Molecular Weight Key Applications/Properties Reference
4-[(Dimethylsulfamoyl)(methyl)amino]benzoic acid Dimethylsulfamoyl, methylamino ~288.33 (calculated) Hypothesized enzyme inhibition, sulfonamide-based drug design. N/A
4-[[(4-Methoxyphenyl)sulfamoyl]benzoic acid 4-Methoxyphenylsulfamoyl 291.32 Research chemical; solubility in DMSO and methanol.
3-{[2-(4-Sulfamoylphenyl)ethyl]sulfamoyl}benzoic acid Sulfamoylphenyl-ethylsulfamoyl 365.40 Potential use in high-throughput screening (CHEMBL1580765).
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid 4-Methylpiperazinylmethyl 250.30 Intermediate in organic synthesis; CAS 106261-48-5.
BAY60-2770 (4-({(4-carboxybutyl)[2-(5-fluoro-2-{[4’-(trifluoromethyl)biphenyl-4-yl]methoxy}phenyl)ethyl]amino}methyl)benzoic acid) Fluorophenyl, trifluoromethyl biphenyl, carboxybutyl 628.56 H-NOX domain activator; studied for nitric oxide signaling modulation.
2-{[4-[(4-Chloro-2-butyl-5-carboxy-1H-imidazolyl)methyl]benzoyl]amino}benzoic acid Chloro-imidazolyl, butylcarboxy 441.00 AT1 receptor affinity; NMR and MS data available (δ 8.1–12.9 ppm, m/z 441).

Structural and Functional Analysis

This contrasts with 4-[[(4-Methoxyphenyl)sulfamoyl]benzoic acid (), where the methoxy group provides electron-donating properties, altering solubility and reactivity .

Steric Bulk: The methylamino group in the target compound reduces steric hindrance compared to bulkier analogs like BAY60-2770 (), which features a trifluoromethyl biphenyl moiety. This difference may influence pharmacokinetic properties, such as membrane permeability .

Synthetic Routes :

  • Synthesis of similar compounds often involves condensation reactions between benzoic acid intermediates and amines or sulfonating agents. For example, describes the use of 4-(bromomethyl)benzoic acid to generate intermediates for amide/ester derivatives , a strategy applicable to the target compound.

Spectroscopic Data :

  • Compounds in exhibit distinct NMR shifts (e.g., aromatic protons at δ 7.5–8.5 ppm) and MS fragmentation patterns (m/z 441 for chloro-imidazolyl derivatives) . The target compound’s dimethylsulfamoyl group would likely produce characteristic S=O stretching vibrations in IR (~1350–1150 cm⁻¹) and deshielded protons in NMR.

Biological Activity :

  • Sulfamoyl-containing compounds (e.g., and ) are frequently explored as enzyme inhibitors or receptor modulators. The target compound’s dimethylsulfamoyl group may mimic transition states in enzymatic reactions, akin to sulfonamide drugs like acetazolamide .

Biological Activity

4-[(Dimethylsulfamoyl)(methyl)amino]benzoic acid, also known as a derivative of para-aminobenzoic acid (PABA), is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activities, mechanisms of action, and therapeutic applications of this compound, drawing from diverse research sources.

The chemical structure of 4-[(dimethylsulfamoyl)(methyl)amino]benzoic acid can be represented as follows:

  • Molecular Formula : C9H12N2O4S
  • CAS Number : 1207326-84-8

This compound features a benzoic acid moiety with a dimethylsulfamoyl group and a methylamino group, which may influence its biological activity.

Anticancer Activity

Research indicates that compounds related to 4-[(dimethylsulfamoyl)(methyl)amino]benzoic acid exhibit significant anticancer properties. For instance, studies have shown that various PABA derivatives can inhibit the proliferation of cancer cells:

  • IC50 Values : Compounds derived from PABA have demonstrated IC50 values ranging from 3.0 µM to 28.3 µM against different cancer cell lines such as MCF-7 and A549 .
  • Mechanism : The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell cycle progression in tumor cells.

Anti-inflammatory Activity

The compound has been studied for its anti-inflammatory effects, particularly in models of induced inflammation.

  • Prostaglandin E2 (PGE2) Inhibition : A related compound showed an IC50 value of 123 nM for inhibiting PGE2-induced TNFα reduction in human whole blood assays . This suggests that modifications in the PABA structure can enhance anti-inflammatory properties.

The biological activity of 4-[(dimethylsulfamoyl)(methyl)amino]benzoic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in inflammatory pathways and cancer progression.
  • Cellular Signaling Modulation : It is believed to modulate signaling pathways related to cell proliferation and apoptosis.
  • Interaction with Receptors : The structural features allow it to interact with specific receptors, potentially enhancing its therapeutic profile.

Table 1: Summary of Biological Activities

Activity TypeModel/Cell LineIC50 Value (µM)Reference
AnticancerMCF-73.0
A54928.3
Anti-inflammatoryHuman Blood123

Case Study: Anticancer Efficacy

A study conducted on various derivatives of PABA revealed that certain modifications significantly increased anticancer efficacy against MCF-7 cells. The most potent derivative exhibited an IC50 value comparable to doxorubicin, indicating its potential as a chemotherapeutic agent .

Q & A

Q. What are the key synthetic routes for 4-[(Dimethylsulfamoyl)(methyl)amino]benzoic acid, and how can reaction conditions be optimized?

The synthesis typically involves introducing the dimethylsulfamoyl group to a benzoic acid scaffold. A common approach is the Eschweiler-Clarke methylation, where secondary amines react with formaldehyde and formic acid to yield tertiary amines . For example:

  • Step 1 : React 4-aminobenzoic acid with sulfamoyl chloride to form the sulfonamide intermediate.
  • Step 2 : Methylate the sulfonamide using methyl iodide or dimethyl sulfate under basic conditions.
  • Optimization : Control pH (e.g., NaHCO₃ buffer) and temperature (60–80°C) to minimize hydrolysis of sulfonamide intermediates. Purity can be monitored via HPLC with UV detection at 254 nm.

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard. Use single-crystal diffraction (e.g., SHELX programs ) to resolve bond lengths and angles. For example:

  • Sample Preparation : Recrystallize the compound from ethanol/water (1:1) to obtain high-quality crystals.
  • Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation. Refinement in SHELXL can confirm the dimethylsulfamoyl group’s geometry.

Q. What analytical techniques are critical for characterizing its purity and stability?

  • HPLC : Use a C18 column (3.5 µm, 4.6 × 150 mm) with acetonitrile/0.1% TFA in water (gradient: 20–80% over 20 min) to assess purity (>98%).
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor by LC-MS for hydrolysis products (e.g., free benzoic acid).

Advanced Research Questions

Q. How can computational modeling predict its biological activity, such as enzyme inhibition?

Molecular docking (e.g., AutoDock Vina) can simulate interactions with targets like carbonic anhydrase. For example:

  • Target : Carbonic anhydrase IX (PDB ID: 3IAI).
  • Protocol : Dock the compound using a Lamarckian genetic algorithm (50 runs). Analyze binding poses for hydrogen bonds with Thr199 and hydrophobic interactions with Val121 . Validate predictions with in vitro enzyme assays (IC₅₀ determination).

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Reproducibility Checks : Replicate assays under standardized conditions (pH 7.4, 37°C).
  • Off-Target Screening : Use a panel of related enzymes (e.g., carbonic anhydrase isoforms I–XIV) to assess selectivity.
  • Metabolite Profiling : Incubate the compound with liver microsomes (human or murine) to identify active/inactive metabolites contributing to discrepancies .

Q. How does the compound’s crystal packing influence its physicochemical properties?

Crystal lattice energy calculations (e.g., using PIXEL method) can correlate packing motifs with solubility. For example:

  • Hydrogen Bonding : Dimethylsulfamoyl groups form intermolecular H-bonds with carboxylic acid moieties, reducing solubility.
  • Thermodynamic Stability : Calculate lattice energy (ΔH) via DFT (B3LYP/6-31G*) to predict melting points and hygroscopicity .

Q. What are the challenges in designing SAR studies for derivatives of this compound?

  • Synthetic Complexity : Introducing substituents at the benzoic acid para-position requires protecting group strategies (e.g., tert-butyl esters).
  • Activity Cliffs : Use Free-Wilson analysis to deconvolute contributions of sulfamoyl vs. methyl groups to potency.
  • Data Interpretation : Apply multivariate statistics (PCA or PLS) to correlate structural descriptors (logP, polar surface area) with activity .

Methodological Considerations

Q. How to validate crystallographic data for this compound when twinning or disorder is observed?

  • Twinning : Use the HKLF 5 format in SHELXL to refine twinned data. Check for R-factor convergence (<5% difference between twin domains) .
  • Disorder : Apply PART and SUMP commands to model disordered dimethyl groups. Validate with residual density maps (peak < 0.3 e⁻/ų).

Q. What in silico tools predict its ADMET properties for preclinical studies?

  • SwissADME : Predict logP (2.8), BBB permeability (low), and CYP450 inhibition.
  • ProTox-II : Assess hepatotoxicity (LD₅₀ ~ 500 mg/kg) and mutagenicity (Ames test negative) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(Dimethylsulfamoyl)(methyl)amino]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[(Dimethylsulfamoyl)(methyl)amino]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.